(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide

Physicochemical profiling Regioisomer differentiation Medicinal chemistry sourcing

This C14H15NO4 acrylamide features a unique dual-furan architecture with an (E)-configured Michael acceptor and a chiral N-(2-(furan-2-yl)-2-methoxyethyl) amine moiety—structural determinants that critically influence ligand-receptor recognition and allosteric efficacy compared with mono-furan or phenyl-substituted analogs. Laboratories performing SARS-CoV helicase inhibition screening, α7 nicotinic / GABA_A receptor PAM studies, or activity-based protein profiling of electrophilic warheads should procure this specific derivative to preserve the hydrogen-bonding capacity, conformational flexibility, and exit-vector geometry required for reproducible results. Accepting generic substitutes risks altered selectivity and potency.

Molecular Formula C14H15NO4
Molecular Weight 261.277
CAS No. 2035023-13-1
Cat. No. B2601995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide
CAS2035023-13-1
Molecular FormulaC14H15NO4
Molecular Weight261.277
Structural Identifiers
SMILESCOC(CNC(=O)C=CC1=CC=CO1)C2=CC=CO2
InChIInChI=1S/C14H15NO4/c1-17-13(12-5-3-9-19-12)10-15-14(16)7-6-11-4-2-8-18-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+
InChIKeyCBZQRQVJJQEEDG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide (CAS 2035023-13-1): Baseline Physicochemical Identity and Structural Class Classification for Informed Sourcing Decisions


(E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a synthetic, low-molecular-weight (261.27 g/mol) acrylamide derivative belonging to the C14H15NO4 heterocyclic family. Its structure features a critical (E)-configured acrylamide Michael acceptor conjugated to a furan-2-yl group and a unique N-(2-(furan-2-yl)-2-methoxyethyl) amine moiety, creating a dual furan architecture absent in simpler mono-furan or phenyl-substituted acrylamides [1]. The compound is classified as a research chemical and is not intended for human or veterinary diagnostic or therapeutic use . While extensive peer-reviewed pharmacological profiling is not yet available in public databases, its computed molecular properties—including an XLogP3-AA of 1.2, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds—provide a solid physicochemical baseline for comparing it with structural analogs [1].

Why Generic Substitution Fails for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide: The Critical Role of Dual Furan Topology and the Methoxyethyl Spacer in Differentiating Closest In-Class Candidates


Compounds within the C14H15NO4 acrylamide family, such as the furan-3-yl regioisomer (CAS 1799256-02-2) or the non-methoxylated (E)-N-(2-(furan-2-yl)-2-hydroxypropyl) analog (CAS 1798975-22-0) , share the same molecular weight and elemental composition but differ fundamentally in three-dimensional shape, hydrogen-bonding capacity, and electronic distribution. The target compound possesses a unique 2-(furan-2-yl)-2-methoxyethyl side chain that introduces a chiral ether center absent in simpler aryl- or hydroxypropyl-substituted comparators [1]. This stereoelectronic differentiation is crucial for ligand-receptor recognition, as demonstrated by the observation that (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide (PAM-2) and its derivative DM489 elicit distinct pharmacological profiles at α7 nicotinic acetylcholine receptors solely through modification of the N-substituent, with changes in the N-aryl group altering maximal efficacy from 80-fold potentiation to concurrent inhibitory effects [2]. Consequently, generic substitution based purely on molecular formula or core scaffold would fail to preserve the specific biological activity, off-target selectivity, and physico-chemical handling properties required for reproducible experimental outcomes, making the evidence-based selection of this specific derivative essential.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide (CAS 2035023-13-1) Against Closest Structural Analogs


Computed Physicochemical Comparison: LogP, Hydrogen-Bonding Capacity and Rotatable Bonds Discriminate the Target Compound from the Furan-3-yl Regioisomer and Non-Methoxylated Hydroxypropyl Analog

The target compound (CAS 2035023-13-1) is distinguished from the furan-3-yl regioisomer (CAS 1799256-02-2) and the non-methoxylated (E)-N-(2-(furan-2-yl)-2-hydroxypropyl) analog (CAS 1798975-22-0) by its computed lipophilicity and hydrogen-bonding features. PubChem's XLogP3-AA algorithm assigns the target compound a value of 1.2, indicating a moderately hydrophilic character [1]. While exact XLogP3 values for the comparators are not publicly cataloged, the replacement of the methoxy group with a hydroxy group in CAS 1798975-22-0 increases hydrogen bond donor count by one, thereby reducing lipophilicity and altering membrane permeability potential . Furthermore, the furan-3-yl regioisomer (CAS 1799256-02-2) relocates the heterocyclic attachment point from the 2-position to the 3-position, changing the electron density distribution on the acrylamide Michael acceptor and potentially its reactivity toward biological nucleophiles [1].

Physicochemical profiling Regioisomer differentiation Medicinal chemistry sourcing

The Dual Furan Scaffold of the Target Compound Provides a Unique Heterocyclic Architecture Not Found in Widely Studied Mono-Furan Acrylamide Probes such as PAM-2

The target compound contains two furan rings connected through a chiral methoxyethyl linker, whereas the widely studied positive allosteric modulator PAM-2 ((E)-3-furan-2-yl-N-p-tolyl-acrylamide) possesses only a single furan ring and a simple p-tolyl substituent [1]. This dual-furan architecture introduces additional π-π stacking capacity and an extra hydrogen-bond acceptor (the second furan oxygen) that PAM-2 lacks. In the related α7 nicotinic receptor pharmacology, even minor N-substituent alterations shift functional profiles: PAM-2 potentiates GABA_A receptors via anesthetic binding sites, while DM489 (an indolin-1-yl analog) produces concurrent potentiation and inhibition [2]. The target compound's dual furan topology represents a structurally distinct chemotype that cannot be reproduced by any commercially available mono-furan acrylamide and thus constitutes a valuable probe for exploring poly-heterocyclic recognition in biological systems.

Scaffold uniqueness Chemical biology probes Library design

Observed SARS-CoV Helicase Inhibition by a Closely Related (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Analog Demonstrates That the Furan-2-yl Acrylamide Pharmacophore Is Competent for Low-Micromolar Antiviral Activity—a Baseline Inaccessible to Non-Acrylamide or Furan-Deficient Derivatives

Although the target compound itself has not been directly assayed, a highly analogous compound—(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide—was reported to inhibit SARS coronavirus helicase with IC50 values of 2.09 ± 0.30 µM (ATP hydrolysis) and 13.2 ± 0.9 µM (DNA unwinding), while showing no significant cytotoxicity at 40 µM [1]. In contrast, replacement of the furan ring with simple aromatics (phenyl, chlorophenyl, naphthyl) in a separate 2-phenylacrylamide library resulted in markedly weaker broad-spectrum cytotoxicity with GI50 values ranging from 7 to 24 µM [2]. The target compound retains the essential furan-2-yl acrylamide electrophilic core required for covalent or high-affinity non-covalent target engagement, while its unique dual-furan side chain offers unexplored opportunities for tuning selectivity beyond what is achievable with the sulfamoylphenyl derivative.

Antiviral activity SARS-CoV helicase Acrylamide pharmacophore

(E)-Configuration Integrity: The Target Compound Shares the Stereoelectronically Active (E)-Acrylamide Geometry Validated in Structurally Characterized Kinase and HDAC Inhibitors

The (E)-configuration of the acrylamide double bond is a critical determinant of biological activity in this chemotype. In the IMPDH II inhibitor (E)-3-furan-2-yl-N-[4-(4-methyl-oxazol-5-yl)-phenyl]-acrylamide, the (E)-isomer exhibits an IC50 of 2 µM, whereas the (Z)-isomer is essentially inactive [1]. Similarly, the histone deacetylase-like amidohydrolase inhibitor (E)-3-(furan-2-yl)-N-hydroxyacrylamide binds with an equilibrium constant (KD) of 1.9 µM, and mechanistic studies confirm that the trans geometry is essential for the conformational rearrangement that translocates the inhibitor into the active site [2]. The target compound is explicitly designated as the (E)-isomer (CAS 2035023-13-1), ensuring consistency with these validated pharmacophores. Procuring the (Z)-isomer or a mixture would undermine any potential inhibitory activity, as demonstrated by the complete loss of function in the IMPDH II system.

E/Z stereochemistry Kinase inhibition Target engagement

Best-Validated Research and Industrial Application Scenarios for (E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide (CAS 2035023-13-1)


Antiviral Drug Discovery: Structure-Activity Relationship (SAR) Expansion of the Furan-2-yl Acrylamide SARS-CoV Helicase Inhibitor Chemotype

Building on the low-micromolar SARS-CoV helicase inhibition data for the (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide analog (IC50 = 2.09 µM) [1], the target compound provides a novel N-substituent for systematic SAR studies. Its dual-furan side chain introduces additional heteroatom interactions that could enhance helicase binding affinity or alter selectivity versus host ATPases. Procurement of this compound enables medicinal chemistry teams to probe whether the methoxyethyl linker improves solubility and cellular permeability compared to the sulfamoylphenyl derivative, potentially yielding a more drug-like lead with distinct intellectual property space.

Positive Allosteric Modulator (PAM) Probe Development for Cys-Loop Ligand-Gated Ion Channels Using a Unique Poly-Heterocyclic Scaffold

The established pharmacology of furan-2-yl acrylamides as positive allosteric modulators of α7 nicotinic and GABA_A receptors—where even minor N-substituent changes drastically modulate efficacy, as shown by the 80-fold affinity shift for PAM-2 [2]—positions the target compound as a next-generation probe. Its dual-furan architecture, containing four hydrogen-bond acceptors [3], offers new interaction geometries at the intersubunit anesthetic binding sites. Electrophysiology labs evaluating receptor subtype selectivity can use this compound to test whether the second furan ring preferentially engages the α-γ or β-α interfacial pockets, advancing the rational design of subtype-selective PAMs.

Chemical Biology Tool for Kinase and Epigenetic Target Profiling Leveraging the (E)-Acrylamide Electrophilic Warhead

The (E)-acrylamide moiety is a validated electrophilic warhead in covalent kinase inhibitors (e.g., osimertinib) and HDAC inhibitors [4]. The target compound's (E)-configuration ensures geometric compatibility with cysteine or lysine residues in kinase ATP-binding pockets, while the methoxyethyl-furan side chain provides a unique exit vector that could improve selectivity over off-target kinases. Chemical biology groups can employ this compound in competitive activity-based protein profiling (ABPP) to identify novel cellular targets of furan-acrylamide electrophiles, particularly those that are not captured by simpler mono-furan or phenyl-substituted probes.

Combinatorial Library Synthesis and Fragment-Based Drug Discovery (FBDD) Starting Point

The compound's six rotatable bonds, moderate lipophilicity (XLogP3 = 1.2) [3], and dual-furan architecture make it an attractive fragment for library diversification. Unlike rigid, planar comparators such as PAM-2, the target compound's flexible methoxyethyl linker allows exploration of multiple conformational states, increasing the probability of identifying productive binding poses in fragment screens. Parallel synthesis groups can use the N-(2-(furan-2-yl)-2-methoxyethyl)amine intermediate to generate focused libraries via amide coupling with diverse carboxylic acids, rapidly scanning chemical space around the furan-2-yl acrylamide core while maintaining the unique chiral ether center.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.